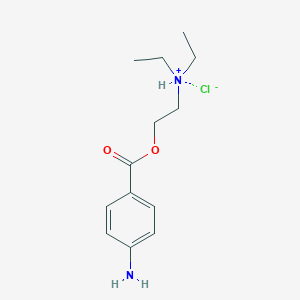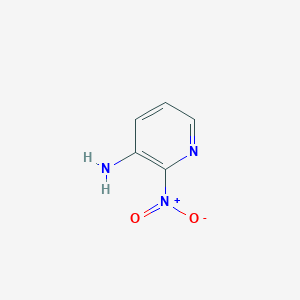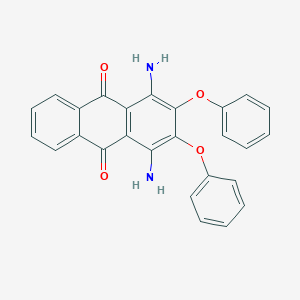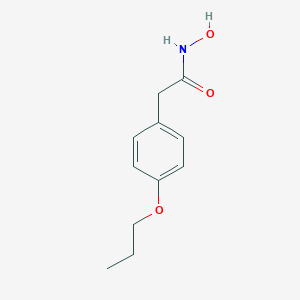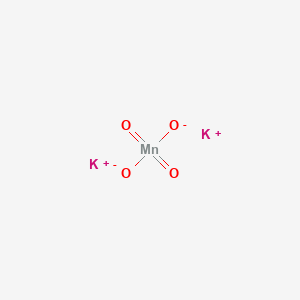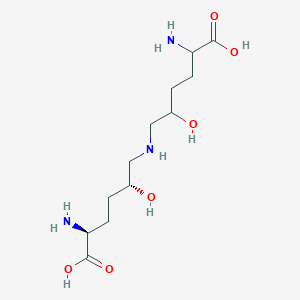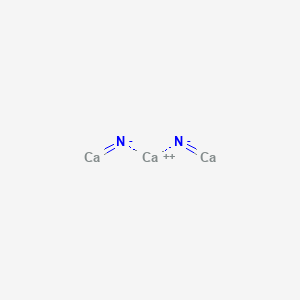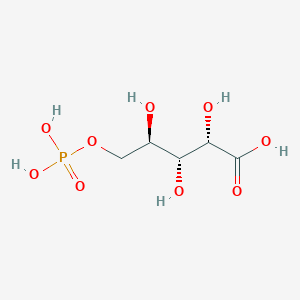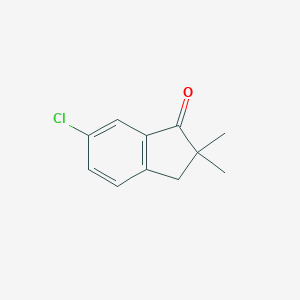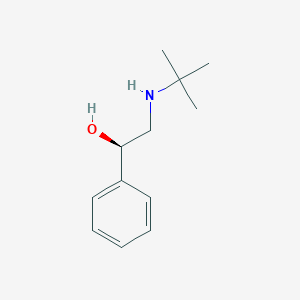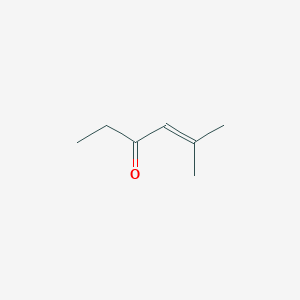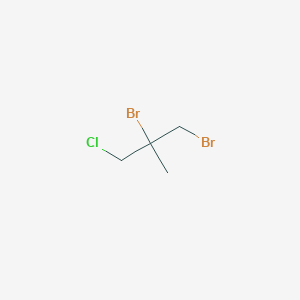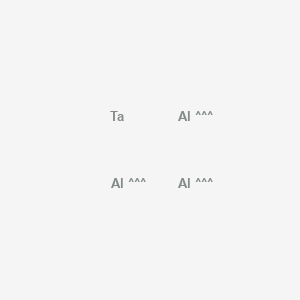
Aluminum, compd. with tantalum (3:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, compd. with tantalum (3:1), also known as Tantalum aluminide (TaAl3), is an inorganic compound and intermetallic compound of aluminum and tantalum . It plays a crucial role in innate immunity and inflammation .
Synthesis Analysis
Tantalum (III) aluminide is a chemical compound of tantalum and aluminum . The formation of oxide layers by the alternating chemisorption of metal halide and water vapors can occur via three mechanisms: a reaction between the components in the polymolecular adsorbed layer with the formation of hydrated oxides, the sequential buildup of monomolecular layers (layered growth mechanism), and the formation and subsequent development of two-dimensional islet structures .Molecular Structure Analysis
The molecular formula of Aluminum, compd. with tantalum (3:1) is AlTa . The average molecular mass is 207.929 g/mol . The SMILES notation is [Al]#[Ta], and the InChI Identifier is InChI=1S/Al.Ta .Chemical Reactions Analysis
Tantalum and aluminum are closely associated because of the lanthanide contraction . Like niobium, tantalum has principal oxidation states +2 and +5 .Physical And Chemical Properties Analysis
Tantalum is a transition metal with a body-centered cubic (bcc) metal crystal structure . The yield strength is strongly temperature dependent, the value at 200°C being ca. 30% of that at 20°C .Safety And Hazards
Direcciones Futuras
Recent research has focused on the interaction of short-pulsed lasers with metals, including aluminum and tantalum, which can generate high nonequilibrium states and open opportunities to investigate the thermodynamic and mechanical behavior under extreme heating and loading rates . Another promising direction is the development of high-entropy aluminum alloys, which offer the opportunity to move out of the strength-ductility curve as well as the opportunity to increase the alloy’s modulus .
Propiedades
InChI |
InChI=1S/3Al.Ta |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVJDEGCVHBSKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Ta] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al3Ta |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065150 |
Source


|
| Record name | Aluminum, compd. with tantalum (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.8925 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum; tantalum | |
CAS RN |
12004-76-1 |
Source


|
| Record name | Aluminum, compd. with tantalum (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

